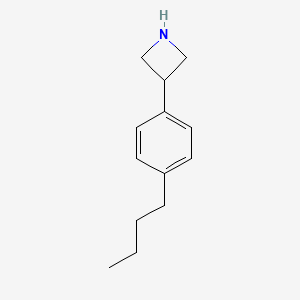

3-(4-Butylphenyl)azetidine

描述

Structure

3D Structure

属性

分子式 |

C13H19N |

|---|---|

分子量 |

189.30 g/mol |

IUPAC 名称 |

3-(4-butylphenyl)azetidine |

InChI |

InChI=1S/C13H19N/c1-2-3-4-11-5-7-12(8-6-11)13-9-14-10-13/h5-8,13-14H,2-4,9-10H2,1H3 |

InChI 键 |

MOPBCZTUUWHTFW-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1=CC=C(C=C1)C2CNC2 |

产品来源 |

United States |

Sophisticated Spectroscopic and Structural Elucidation Methodologies Applied to 3 4 Butylphenyl Azetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis.nih.govrsc.orgacs.org

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-(4-Butylphenyl)azetidine. Both proton (¹H) and carbon-13 (¹³C) NMR provide crucial information regarding the chemical environment of each atom, allowing for the determination of the compound's connectivity and stereochemistry.

For the related compound, 1-benzhydryl-3-(4-tert-butylphenyl)azetidine, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons in the range of δ 7.19-7.47 ppm. rsc.org The methine proton of the azetidine (B1206935) ring appears as a multiplet at δ 3.68-3.72 ppm, while the methylene (B1212753) protons of the ring are observed as multiplets at δ 3.64-3.68 and 3.17 ppm. rsc.org The butylphenyl group exhibits signals corresponding to the aromatic protons and the butyl chain.

The ¹³C NMR spectrum provides further structural confirmation. For a similar derivative, tert-butyl 3-(4-(tert-butyl)phenyl)azetidine-1-carboxylate, the azetidine ring carbons are observed at specific chemical shifts, alongside the signals for the substituted phenyl ring and the butyl group. nih.gov The stereochemical arrangement of substituents on the azetidine ring can be inferred from the coupling constants (J-values) between adjacent protons. The dynamic behavior of the azetidine ring, such as ring-puckering and nitrogen inversion, can also be investigated using variable temperature NMR studies. acs.org

Table 1: Representative ¹H NMR Data for an Azetidine Derivative

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.19-7.47 | m |

| Azetidine CH | 3.68-3.72 | m |

| Azetidine CH₂ | 3.17, 3.64-3.68 | m |

This table is based on data for 1-benzhydryl-3-(4-tert-butylphenyl)azetidine and serves as an illustrative example. rsc.org

Advanced 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) in Azetidine Structural Assignment.nih.govipb.pt

To unambiguously assign all proton and carbon signals and to elucidate the precise three-dimensional structure of this compound, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the butyl chain and the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and conformation of the molecule. It identifies protons that are close in space, providing insights into the relative orientation of the substituents on the azetidine ring. For instance, NOE correlations can distinguish between cis and trans isomers in substituted azetidines. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.

The application of these techniques to azetidine derivatives has been shown to be essential for confirming their proposed structures and stereochemistry. nih.govipb.pt

Solid-State NMR Investigations of Azetidine Polymorphs

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of crystalline solids. researchgate.net In the context of this compound, ssNMR could be utilized to investigate the existence of different polymorphic forms, which are distinct crystalline structures of the same compound. Polymorphs can exhibit different physical properties, and their characterization is crucial in pharmaceutical and materials science.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Azetidine Derivatives.benchchem.comnih.gov

Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. nih.gov For this compound, obtaining a suitable single crystal would allow for the precise measurement of bond lengths, bond angles, and torsion angles.

The resulting crystal structure would unambiguously establish the relative and absolute configuration of the stereocenters in the molecule. nih.gov Furthermore, X-ray crystallography provides invaluable information about the packing of the molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netresearchmap.jp These interactions are fundamental to understanding the physical properties of the solid material. The analysis of crystal structures of related azetidine derivatives has provided significant insights into their conformational preferences and non-covalent interactions. nih.gov

Table 2: Illustrative Crystallographic Parameters for an Azetidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

This table presents hypothetical data for illustrative purposes and does not represent the actual crystallographic data for this compound.

Advanced Vibrational Spectroscopy (IR, Raman) and Theoretical Interpretations for Bond Characterization.acs.orgeurjchem.comderpharmachemica.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching vibration of the azetidine ring, C-H stretching vibrations of the aromatic ring and the butyl group, and C-N stretching vibrations. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide information on the phenyl ring vibrations and the carbon skeleton. nih.gov

To gain a deeper understanding of the vibrational spectra, theoretical calculations based on Density Functional Theory (DFT) are often employed. derpharmachemica.com By calculating the vibrational frequencies and intensities of the optimized molecular structure, a theoretical spectrum can be generated. diva-portal.org Comparing the theoretical spectrum with the experimental IR and Raman spectra allows for a detailed assignment of the observed vibrational bands to specific molecular motions, providing a comprehensive characterization of the bonding within this compound. eurjchem.com

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Conformational Studies

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. Since this compound possesses a stereocenter at the C3 position of the azetidine ring, it is a chiral compound and can exist as a pair of enantiomers.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A non-racemic sample of this compound would exhibit a characteristic CD spectrum, with the sign and magnitude of the Cotton effects providing information about the absolute configuration and conformation of the molecule.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. It can also be used to determine the enantiomeric excess and to study the conformational properties of chiral molecules.

While specific CD or ORD data for this compound is not available in the public domain, these techniques are standard for the characterization of enantiomerically enriched chiral compounds.

Computational and Theoretical Investigations of 3 4 Butylphenyl Azetidine Electronic and Conformational Landscapes

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Frontier Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure of molecules like 3-(4-Butylphenyl)azetidine. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular orbital energies, and other key electronic properties.

DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

For this compound, the electron-donating butyl group on the phenyl ring is expected to influence the electronic properties. It is hypothesized that this substituent will raise the energy of the HOMO, making the molecule more susceptible to oxidation, and may also affect the LUMO energy, thereby modulating the HOMO-LUMO gap. The azetidine (B1206935) ring itself, with its lone pair of electrons on the nitrogen atom, also significantly contributes to the electronic landscape.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Predicted Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 5.60 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic and heterocyclic compounds. Actual values would require specific quantum chemical calculations for this compound.

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the flexibility of the azetidine ring and the rotation around the single bond connecting the phenyl group to the azetidine ring. Conformational analysis aims to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers between them.

Molecular Mechanics (MM) methods, which use classical force fields to model the potential energy of a molecule, are often employed for an initial, rapid exploration of the conformational space. These methods can quickly identify a range of possible low-energy structures.

Following this, Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules under a given set of conditions (e.g., in a solvent at a specific temperature), MD can reveal the preferred conformations and the transitions between them. For this compound, MD simulations can elucidate the puckering of the azetidine ring, which is a characteristic feature of four-membered rings, and the preferred orientation of the 4-butylphenyl substituent relative to the azetidine ring. Studies on similar azetidine-containing compounds have shown that the four-membered ring can adopt a puckered structure. youtube.com

The puckering of the azetidine ring and the dihedral angle between the phenyl ring and the azetidine ring are key conformational parameters. The butyl group, due to its steric bulk, is expected to influence the rotational barrier around the C-C bond connecting the phenyl and azetidine rings, potentially favoring specific orientations to minimize steric hindrance.

Table 2: Key Conformational Parameters for the Predicted Low-Energy Conformer of this compound (Illustrative Data)

| Parameter | Predicted Value |

| Azetidine Ring Puckering Angle | ~20-30 degrees |

| Dihedral Angle (Phenyl-C-C-N) | ~40-60 degrees |

Note: These values are estimations based on conformational studies of similar 3-aryl-azetidines and would need to be confirmed by specific computational analysis.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations are invaluable for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the molecule, it is possible to predict their chemical shifts with a high degree of accuracy, especially when appropriate scaling factors are applied. rsc.orgnih.gov This is particularly useful for complex molecules where spectral assignment can be challenging. For this compound, DFT-based NMR predictions can help assign the signals corresponding to the protons and carbons of the azetidine ring and the substituted phenyl group.

Furthermore, these calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. The calculated vibrational modes can be visualized to understand the nature of the molecular vibrations, aiding in the interpretation of experimental spectra.

The comparison of predicted spectroscopic data with experimental results serves as a crucial validation step for the computational models used. A good agreement between the two provides confidence in the accuracy of the computed electronic and structural properties of the molecule.

Reaction Mechanism Elucidation via Transition State Calculations and Energy Profiles

Computational chemistry plays a pivotal role in understanding the reactivity of molecules by elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as ring-opening, N-alkylation, or electrophilic aromatic substitution on the phenyl ring.

By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, most importantly, the transition states. Transition state theory is used to calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. Lower activation energies correspond to faster reaction rates.

For instance, the ring-opening of the strained azetidine ring is a characteristic reaction. acs.org DFT calculations can be used to model the approach of a nucleophile to the azetidine ring, locate the transition state for the ring-opening, and calculate the activation energy. This provides valuable insights into the regioselectivity and stereoselectivity of such reactions. The presence of the 4-butylphenyl group can influence the stability of potential intermediates and transition states, thereby affecting the reaction pathway.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Ring-Opening Reaction of this compound

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack at C2 | 25 |

| Nucleophilic attack at C4 | 28 |

Note: These are hypothetical values to illustrate the type of data obtained from transition state calculations. The preferred pathway would be the one with the lower activation energy.

Molecular Modeling of Intermolecular Interactions (e.g., Solvation Effects, Non-Covalent Interactions)

The behavior of this compound in a real-world environment is significantly influenced by its interactions with surrounding molecules, such as solvent molecules or biological macromolecules. Molecular modeling techniques are essential for studying these intermolecular interactions.

Solvation Effects: The properties of a molecule can change significantly when it is dissolved in a solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), or explicit solvent models, where individual solvent molecules are included in the simulation, can be used to account for the effect of the solvent on the molecule's conformation, electronic structure, and reactivity. For this compound, the polarity of the solvent will affect the stability of different conformers and can influence the energetics of chemical reactions.

Non-Covalent Interactions: Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining how a molecule interacts with other molecules. The aromatic phenyl ring in this compound can participate in π-π stacking interactions with other aromatic systems. The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor. Understanding these non-covalent interactions is particularly important in the context of medicinal chemistry, where the binding of a drug molecule to its biological target is governed by such interactions. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (e.g., DFT-D3) can be used to accurately quantify the strength of these non-covalent interactions.

Chemical Reactivity and Mechanistic Studies of the Azetidine Ring System in 3 4 Butylphenyl Azetidine

Reactions Involving the Azetidine (B1206935) Nitrogen Atom (e.g., Protonation, Alkylation, Acylation)

The nitrogen atom in 3-(4-Butylphenyl)azetidine behaves as a typical secondary amine, possessing a lone pair of electrons that imparts basic and nucleophilic character.

Protonation: The azetidine nitrogen is basic and can be readily protonated by Brønsted acids. The acidity of the resulting azetidinium ion is described by its pKa value. For N-phenyl azetidine derivatives, the pKa of the azetidine nitrogen can be around 4.3. nih.gov The extent of protonation is dependent on the pH of the medium and is a key factor in acid-mediated decomposition or ring-opening pathways, as protonation is often the initial, activating step. nih.gov

Alkylation and Acylation: As a nucleophile, the nitrogen atom can react with electrophiles such as alkyl halides and acyl chlorides in standard N-alkylation and N-acylation reactions. These reactions are important for several reasons:

Functionalization: They allow for the introduction of various substituents on the nitrogen atom, modifying the compound's properties.

Activation: N-alkylation or N-acylation can form an azetidinium salt, which, as previously discussed, activates the ring for nucleophilic attack by making the nitrogen a better leaving group. magtech.com.cnacs.org

Protecting Groups: The nitrogen is often protected with groups like tosyl (Ts), carboxybenzyl (Cbz), or tert-butyloxycarbonyl (Boc) to modulate its reactivity during other synthetic transformations.

Reactivity at the Phenyl and Butyl Moieties within the Azetidine Framework

The this compound molecule contains two other reactive sites: the aromatic phenyl ring and the aliphatic butyl chain.

The phenyl ring can undergo electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the two substituents already present: the n-butyl group and the 3-azetidinyl group.

The n-butyl group is an alkyl group, which is weakly activating and ortho-, para-directing due to inductive effects and hyperconjugation. studymind.co.ukstackexchange.com

The 3-azetidinyl group , being a secondary alkyl substituent attached via a carbon atom, is also expected to be weakly activating and ortho-, para-directing. Furthermore, in reactions involving organolithium bases, an N-alkylated azetidine ring can function as an effective ortho-directing metalation group, facilitating lithiation at the position ortho to the azetidine substituent. nih.gov

Given that both groups direct to the ortho and para positions relative to themselves, the outcome of an electrophilic substitution will depend on the interplay of their directing effects and steric hindrance. The positions ortho to the azetidinyl group (C2' and C6') and ortho to the butyl group (C3' and C5') are the most likely sites of reaction.

| Reaction Type | Reagent | Predicted Major Product(s) |

| Nitration | HNO3 / H2SO4 | 3-(4-Butyl-2-nitrophenyl)azetidine and 3-(4-Butyl-3-nitrophenyl)azetidine |

| Halogenation | Br2 / FeBr3 | 3-(2-Bromo-4-butylphenyl)azetidine and 3-(3-Bromo-4-butylphenyl)azetidine |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | 3-(2-Acyl-4-butylphenyl)azetidine (steric hindrance may favor other isomers) |

This table outlines the predicted outcomes for standard electrophilic aromatic substitution reactions on the 4-butylphenyl moiety.

The butyl chain is generally less reactive. However, the benzylic position (the CH2 group attached to the phenyl ring) is susceptible to radical reactions, such as free-radical halogenation, or oxidation under strong conditions.

Photochemical and Electrochemical Reactivity of this compound

Photochemical Reactivity: The azetidine ring system can participate in various photochemical reactions. One notable transformation is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to form an azetidine. rsc.org While this is a synthetic route to azetidines, it highlights the photochemical activity of the C=N bond in related systems. Another key photochemical process is the Norrish-Yang cyclization of α-aminoacetophenones, which proceeds via a 1,5-hydrogen abstraction followed by ring closure to create strained azetidinols. beilstein-journals.org These photogenerated azetidinols can subsequently undergo ring-opening reactions, demonstrating a "build and release" strategy driven by photon energy. beilstein-journals.org

Electrochemical Reactivity: Electrochemical methods have emerged as powerful tools for the synthesis and transformation of azetidines. An electrocatalytic approach for the intramolecular hydroamination of allylic sulfonamides has been developed to synthesize azetidines. organic-chemistry.orgacs.org This process involves the merger of cobalt catalysis and electrochemical oxidation to regioselectively generate key carbocationic intermediates that undergo C-N bond formation. organic-chemistry.orgacs.org Mechanistic studies suggest that the reaction pathway involves single-electron transfer (SET) events. acs.org This indicates that the this compound framework could be susceptible to electrochemical oxidation, potentially leading to the formation of radical cations and subsequent ring-opening or functionalization reactions. The precise outcome would depend on the applied potential, the solvent system, and the presence of other electroactive species.

3 4 Butylphenyl Azetidine As a Versatile Building Block and Scaffold in Advanced Organic Synthesis Research

Incorporation into Complex Molecular Architectures via Strategic Fragment Coupling

The 3-(4-Butylphenyl)azetidine scaffold is a valuable building block for constructing complex molecular architectures. Its utility stems from the ability to participate in various cross-coupling reactions, allowing for its strategic incorporation into larger molecules. While the azetidine (B1206935) ring itself can be synthesized through methods like intramolecular C–H amination catalyzed by palladium(II), its subsequent functionalization is key to its role as a building block. rsc.org

Researchers have demonstrated that 3-arylazetidines can be readily prepared and then utilized in further synthetic elaborations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for creating C-C bonds with the aryl portion of the molecule. researchgate.net This allows the 4-butylphenyl group to be further substituted or linked to other complex fragments. Similarly, the nitrogen atom of the azetidine ring provides a handle for N-arylation or N-alkylation reactions, further expanding the diversity of accessible structures.

Table 1: Representative Fragment Coupling Strategies

| Coupling Reaction | Reactant 1 (Azetidine Derivative) | Reactant 2 | Catalyst/Reagents | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | N-Boc-3-(4-bromophenyl)azetidine | Alkyl/Aryl Boronic Acid | Pd catalyst, Base | N-Boc-3-(4-alkyl/aryl-phenyl)azetidine |

| Buchwald-Hartwig | This compound | Aryl Halide | Pd catalyst, Ligand, Base | N-Aryl-3-(4-butylphenyl)azetidine |

| Sonogashira | N-Boc-3-(4-iodophenyl)azetidine | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | N-Boc-3-(4-alkynylphenyl)azetidine |

Exploration of Azetidine Derivatives as Conformationally Restricted Bioisosteres in Research Design

In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful tool for optimizing drug candidates. baranlab.orgnih.gov The this compound moiety is increasingly recognized as a valuable bioisostere for more common structural motifs like phenyl, piperidine, or even gem-dimethyl groups. nih.govu-tokyo.ac.jp

The primary advantage of the azetidine ring is its ability to introduce conformational rigidity. researchgate.net Unlike flexible acyclic or larger ring systems, the puckered four-membered ring restricts the possible conformations of the substituents, which can lead to enhanced binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding. The defined vectors for substitution on the azetidine ring allow for precise control over the three-dimensional arrangement of pharmacophoric groups. nih.gov

Replacing a planar phenyl ring with a 3-aryl azetidine introduces a three-dimensional character, which can improve key pharmacokinetic properties. researchgate.net This "escape from flatness" is a current trend in drug design aimed at improving solubility, metabolic stability, and reducing off-target effects. nih.govdrughunter.com The polar nitrogen atom in the azetidine ring can also serve as a hydrogen bond acceptor, offering additional interaction points with a target protein that are not possible with a simple phenyl ring. u-tokyo.ac.jp For example, 3-arylazetidines have been explored as conformationally constrained analogs of amino acids like phenylalanine in peptide research. nih.gov

Table 2: Comparison of Physicochemical Properties for Bioisosteric Replacement

| Original Moiety | Bioisosteric Replacement | Key Advantages of Azetidine | Potential Impact on Drug Properties |

|---|---|---|---|

| Phenyl group | 3-Phenylazetidine | Increased sp³ character, rigidity, added H-bond acceptor | Improved solubility, metabolic stability, binding selectivity |

| Piperidine | 3-Aminoazetidine | Reduced size, altered basicity (pKa), rigid scaffold | Novel intellectual property, modulated receptor interactions |

| gem-Dimethyl group | Azetidine ring | Introduction of polarity, similar molecular volume | Enhanced polarity without increasing lipophilicity |

| Phenylalanine | Azetidine-2-carboxylic acid with 3-phenyl substituent | Conformational constraint of the peptide backbone | Increased proteolytic stability, defined secondary structure |

Applications in Ligand Design for Asymmetric Catalysis

Chiral azetidines are highly effective ligands for a wide range of asymmetric catalytic reactions. birmingham.ac.ukresearchgate.net The rigid, C2-symmetric or C1-symmetric scaffolds that can be constructed from azetidine precursors create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol. bham.ac.uk The development of modular P,N-ligands, such as PHOX (phosphine-oxazoline), has shown that non-symmetrical ligands can be highly effective, and azetidines offer a platform for creating such structures. nih.gov

Specifically, chiral diamines and amino alcohols based on the azetidine framework have been successfully employed in various transformations. For instance, copper(II) complexes with chiral azetidine-derived ligands have been shown to be effective catalysts for the asymmetric Henry (nitroaldol) reaction, a crucial C-C bond-forming reaction. mdpi.comresearchgate.netnih.gov In these systems, the cis-conformation of substituents on the azetidine ring can create a concave chiral pocket that directs the approach of the substrates, leading to high enantiomeric excess (>99% ee in some cases). bham.ac.uk

The substituent at the 3-position, such as the 4-butylphenyl group, can play a significant role in tuning the steric and electronic properties of the ligand. This allows for the optimization of the catalyst for a specific substrate or reaction, enhancing both reactivity and enantioselectivity. The synthesis of new vicinal diamines based on azetidine cores for use in Suzuki-Miyaura coupling reactions further highlights the versatility of this scaffold in creating effective catalytic systems. researchgate.netresearchgate.net The ring strain of the azetidine can also influence the geometry and stability of the resulting metallacycle, impacting the catalytic outcome. researchgate.net

Table 3: Performance of Azetidine-Based Ligands in Asymmetric Reactions

| Reaction Type | Metal | Ligand Type | Substrates | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Henry Reaction | Cu(II) | Chiral cis-2,4-disubstituted amino azetidine | Aldehydes, Nitromethane | Up to >99% |

| Allylic Alkylation | Pd(0) | Chiral azetidine phosphine | Allylic acetates, Nucleophiles | High |

| Diethylzinc Addition | Zn(II) | N-substituted azetidinyl methanol | Aldehydes, Diethylzinc | High |

| Boryl Allylation | Cu(I) | Chiral azetidine bisphosphine | Azetines, Bis(pinacolato)diboron, Allyl carbonates | High |

Development of Novel Synthetic Methodologies Utilizing Azetidine Precursors

The inherent ring strain of azetidines makes them not only stable enough for isolation and handling but also reactive enough to serve as precursors for more complex nitrogen-containing heterocycles through strain-releasing transformations. rsc.orgresearchgate.net This "build and release" strategy provides access to a variety of molecular scaffolds that would be difficult to synthesize through other means.

Ring-opening reactions are a prominent example of this reactivity. nih.gov Depending on the conditions and the nature of the substituents, the azetidine ring can be opened to generate highly functionalized acyclic amines. More synthetically valuable are ring-expansion reactions, where the azetidine serves as a four-carbon synthon. For example, the treatment of functionalized azetidines can lead to the formation of larger rings like pyrrolidines or azepanes. researchgate.net

Recent advancements have also focused on photochemical methods for both the synthesis and functionalization of azetidines. enamine.netdurham.ac.uk For example, visible-light-mediated intermolecular [2+2] photocycloadditions provide a direct route to functionalized azetidines. rsc.orgresearchgate.net Furthermore, azetidine precursors can be used in multicomponent, strain-release-driven reactions. The ring-opening of highly strained azabicyclo[1.1.0]butane, an azetidine-related precursor, can drive an anion relay sequence to rapidly assemble complex substituted azetidines. nih.govbris.ac.uknih.gov These novel methodologies highlight the growing importance of azetidine precursors in diversity-oriented synthesis, enabling the rapid construction of libraries of complex molecules for screening and development. nih.govresearchgate.net

Table 4: Synthetic Transformations Utilizing Azetidine Precursors

| Reaction Type | Azetidine Precursor | Reagents/Conditions | Product Scaffold |

|---|---|---|---|

| Ring Expansion | 2-Cyanoazetidine | Grignard Reagents, Reduction | Substituted Pyrrolidines |

| Strain-Release Anion Relay | Azabicyclo[1.1.0]butane | Sequential Electrophiles | 1,3,3-Trisubstituted Azetidines |

| Photochemical Cyclization | α-Amino Ketones | UV or Visible Light | 3-Hydroxyazetidines |

| [3+1] Radical Cyclization | Tertiary Alkylamines, Alkynes | Photo-induced Copper Catalysis | Fully Substituted Azetidines |

Advanced Topics and Future Research Directions in 3 4 Butylphenyl Azetidine Chemistry

Supramolecular Chemistry and Self-Assembly of Azetidine (B1206935) Derivatives

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting prospects for 3-(4-Butylphenyl)azetidine. The presence of a nitrogen atom within the strained four-membered ring, coupled with the hydrophobic butylphenyl substituent, provides a unique combination of functionalities for directed self-assembly.

Host-Guest Chemistry: The azetidine ring, as part of a larger macrocyclic structure, could act as a binding site for guest molecules. The design of such host-guest systems would depend on the size and electronic properties of the cavity created by the macrocycle. The butylphenyl group could serve as a recognition site or a solubilizing tail.

Self-Assembled Monolayers: The functionalization of surfaces with self-assembled monolayers (SAMs) of azetidine derivatives is another area of interest. The azetidine nitrogen can serve as an anchor point to a variety of surfaces, while the butylphenyl tail can be used to control the surface properties, such as hydrophobicity.

Future research in this area will likely focus on the synthesis of more complex this compound derivatives with additional functional groups to allow for more intricate self-assembly motifs. The use of advanced characterization techniques, such as single-crystal X-ray diffraction and scanning tunneling microscopy, will be crucial in understanding the nature of the supramolecular assemblies formed.

Solid-Phase Synthesis and Combinatorial Library Generation Strategies for Azetidine Scaffolds

The development of efficient solid-phase synthesis (SPS) methods is crucial for the generation of large combinatorial libraries of molecules for drug discovery and other applications nih.govmdpi.com. The this compound scaffold is an attractive starting point for the creation of such libraries due to its conformational rigidity and the potential for diversification at both the nitrogen atom and the phenyl ring.

Solid-Phase Synthesis Strategies: A typical SPS approach for generating a library of this compound derivatives would involve the immobilization of a suitable precursor onto a solid support, such as a resin. For example, a protected 3-(4-hydroxyphenyl)azetidine could be attached to a resin via the hydroxyl group. Subsequent chemical transformations could then be carried out on the azetidine nitrogen and the aromatic ring.

Combinatorial Library Generation: Once a robust SPS protocol is established, it can be used to generate a combinatorial library by reacting the immobilized scaffold with a diverse set of building blocks. For instance, a library of amides could be synthesized by reacting the azetidine nitrogen with a variety of carboxylic acids. Similarly, the aromatic ring could be functionalized through reactions such as Suzuki or Buchwald-Hartwig couplings if a suitable handle, like a halide, is present. The use of automated synthesizers can greatly accelerate the production of these libraries nih.govnih.gov.

The table below outlines a hypothetical combinatorial library based on the this compound scaffold.

| Scaffold Position | R1 (at Azetidine N) | R2 (at Phenyl Ring) |

| Example 1 | Acetyl | Methoxy |

| Example 2 | Benzoyl | Cyano |

| Example 3 | Sulfonyl | Nitro |

The resulting library of compounds can then be screened for biological activity or other desired properties. High-throughput screening methods are essential for efficiently evaluating the large number of compounds generated in a combinatorial library.

Exploration of Polymeric Materials Incorporating Azetidine Units

The incorporation of azetidine units into polymer backbones can lead to materials with novel properties. The strained nature of the azetidine ring can be exploited in ring-opening polymerization (ROP) to produce polyamines.

Ring-Opening Polymerization: While the ROP of aziridines is well-established, the polymerization of azetidines is less explored. Cationic ROP of azetidine itself can lead to hyperbranched polymers. The presence of the 3-(4-butylphenyl) substituent could influence the polymerization process and the properties of the resulting polymer. For example, the bulky substituent might lead to a more linear polymer with reduced branching.

Functional Polymers: Polymers containing pendant this compound units could also be synthesized. These polymers could have interesting properties due to the presence of the basic nitrogen atom and the hydrophobic butylphenyl group. For instance, they could be used as catalysts, ion-exchange resins, or coatings with specific surface properties.

Degradable Polymers: The strained azetidine ring could also be a point of weakness in a polymer chain, leading to degradable materials. This could be advantageous for applications where controlled degradation is desired, such as in biomedical devices or environmentally friendly plastics.

Further research is needed to explore the polymerization of this compound and to characterize the resulting polymers. The development of well-defined polymers with controlled molecular weights and architectures will be a key challenge.

Development of Novel Analytical Techniques for Azetidine Derivatives

The unique structural features of azetidine derivatives, such as their conformational rigidity and the presence of a basic nitrogen atom, can be exploited for the development of novel analytical techniques.

Chromatographic Methods: The development of chiral stationary phases for high-performance liquid chromatography (HPLC) that are specifically designed for the separation of enantiomers of azetidine derivatives would be a significant advancement. The conformational rigidity of the azetidine ring can lead to better chiral recognition compared to more flexible acyclic amines.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of azetidine derivatives. The characteristic chemical shifts and coupling constants of the protons on the azetidine ring can provide detailed information about the conformation and stereochemistry of the molecule. Advanced NMR techniques, such as NOESY, can be used to determine the relative stereochemistry of substituents on the ring.

Mass Spectrometry: The fragmentation patterns of azetidine derivatives in mass spectrometry can be used for their identification and characterization. The strained ring system may lead to specific fragmentation pathways that can be used to distinguish azetidines from other isomeric amines.

The table below summarizes some of the key analytical techniques for the characterization of this compound.

| Technique | Information Obtained |

| HPLC | Purity, enantiomeric excess |

| NMR | Structure, conformation, stereochemistry |

| Mass Spectrometry | Molecular weight, fragmentation pattern |

Future work in this area could focus on the development of more sensitive and selective analytical methods for the detection and quantification of azetidine derivatives in complex matrices, such as biological fluids or environmental samples.

Conceptual Frameworks for Next-Generation Azetidine Research and Design Principles

The continued exploration of azetidine chemistry will be guided by the development of new conceptual frameworks and design principles. The unique properties of the azetidine ring make it a valuable building block for the design of new molecules with a wide range of applications.

Bioisosteric Replacement: The azetidine ring can be used as a bioisostere for other cyclic and acyclic moieties in drug molecules. Its conformational rigidity can pre-organize the substituents in a specific orientation, leading to improved binding to biological targets. The this compound scaffold, for example, could be used to replace more flexible linkers in known bioactive compounds.

Scaffold-Based Drug Discovery: The this compound core can serve as a scaffold for the development of new drugs. By systematically modifying the substituents on the azetidine ring and the phenyl group, it is possible to explore the chemical space around the scaffold and identify compounds with desired biological activities.

Materials by Design: The principles of materials science can be applied to the design of new polymeric materials based on azetidine derivatives. By controlling the monomer structure, polymerization method, and processing conditions, it is possible to create materials with tailored properties, such as mechanical strength, thermal stability, and conductivity.

The future of azetidine research will depend on a multidisciplinary approach that combines organic synthesis, computational chemistry, analytical chemistry, and materials science. The development of new synthetic methods, a deeper understanding of the structure-property relationships of azetidine derivatives, and the exploration of new applications will continue to drive innovation in this exciting field of chemistry.

常见问题

Q. What are the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes and NADPH, followed by LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites.

- Isotope Labeling : Use 14C-labeled compounds to track degradation products in urine/feces .

Tables for Key Comparisons

Q. Table 1: Comparative Reactivity of Azetidine Derivatives

| Compound | Substituent | Ring-Opening Rate (k, s⁻¹) | Biological Activity (IC50, nM) |

|---|---|---|---|

| This compound | Butyl (C4H9) | 0.0021 | 850 (Kinase X) |

| 3-(4-Fluorophenyl)azetidine | Fluoro (F) | 0.015 | 320 (Kinase X) |

| 3-(3-Chlorophenoxy)azetidine | Chloro (Cl) | 0.009 | 620 (GPCR Y) |

Q. Table 2: Optimization of Synthetic Conditions

| Parameter | Effect on Yield (%) | Optimal Value |

|---|---|---|

| Temperature | ↑ from 50°C to 80°C | 80°C |

| Catalyst (Pd/XPhos) | ↑ from 5% to 10% | 10 mol% |

| Solvent (DMF vs. THF) | DMF: +25% | DMF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。